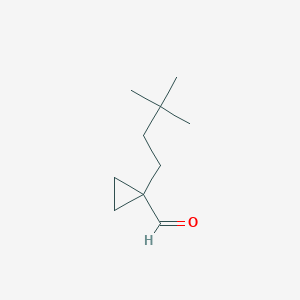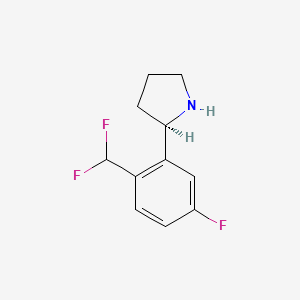
(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the difluoromethyl group or other substituents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a biological effect. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(Difluoromethyl)-5-chlorophenyl)pyrrolidine
- ®-2-(2-(Difluoromethyl)-5-bromophenyl)pyrrolidine
- ®-2-(2-(Difluoromethyl)-5-iodophenyl)pyrrolidine
Uniqueness
The uniqueness of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and fluorophenyl groups can impart unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
ZYVYDBKDGZFOOM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


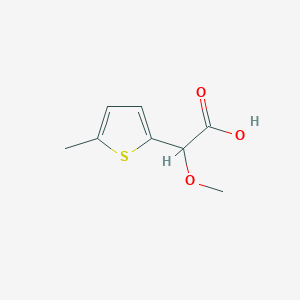
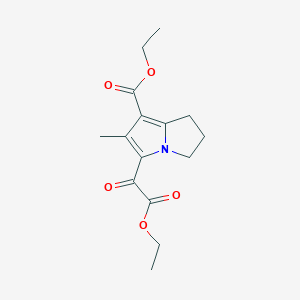
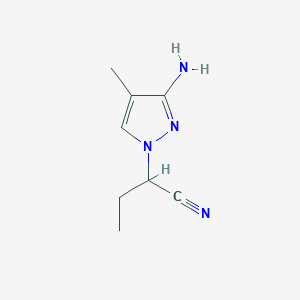
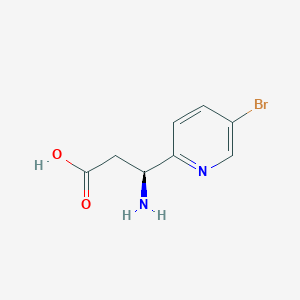
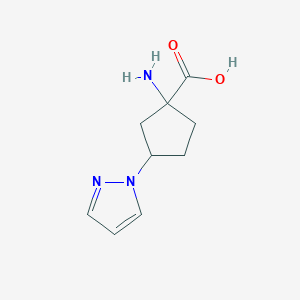
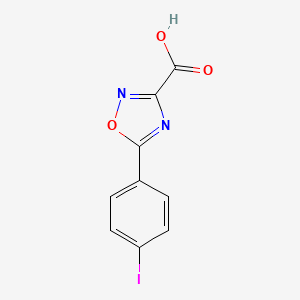
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
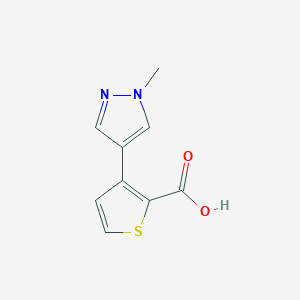
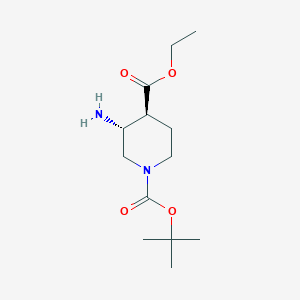
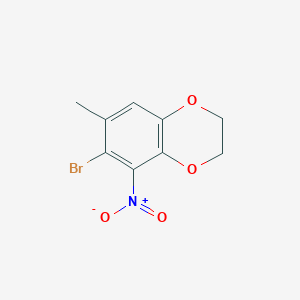
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
